

physical and chemical characteristics of O-Cresyl glycidyl ether

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *O-Cresyl glycidyl ether*

Cat. No.: B1330400

[Get Quote](#)

An In-depth Technical Guide on the Physical and Chemical Characteristics of **O-Cresyl Glycidyl Ether**

Introduction

O-Cresyl glycidyl ether (o-CGE) is an aromatic organic compound classified as a glycidyl ether.^{[1][2]} With the chemical formula $C_{10}H_{12}O_2$, it is a colorless to light yellow liquid at room temperature.^{[3][4][5]} This monofunctional glycidyl ether is primarily utilized as a reactive diluent in epoxy resin formulations.^{[5][6]} Its incorporation into epoxy systems effectively reduces viscosity, which facilitates easier processing and application, such as in coatings, adhesives, composites, and sealants.^{[1][2][6]} Unlike non-reactive diluents, o-CGE becomes an integral part of the polymer network during the curing process, which helps to maintain the mechanical and thermal properties of the final product.^[6] The molecule consists of a glycidyl group, which provides high reactivity, and an o-cresyl group that enhances compatibility with aromatic epoxy resins.^[7]

Chemical and Physical Properties

The physical and chemical properties of **O-Cresyl glycidyl ether** are summarized in the tables below. These properties are crucial for its handling, application, and performance in various formulations.

Identifiers

Identifier	Value
IUPAC Name	2-[(2-methylphenoxy)methyl]oxirane[1][3][7]
CAS Number	2210-79-9[1][5][8]
Molecular Formula	C ₁₀ H ₁₂ O ₂ [3][5][8]
Molar Mass	164.20 g/mol [3][7][8]
InChI Key	KFUSXMDYOPXKKT-UHFFFAOYSA-N[3][5][7]
SMILES	CC1=CC=CC=C1OCC2CO2[1][3]
EC Number	218-645-3[1]

Physical Properties

Property	Value
Appearance	Clear light yellow liquid[3][9]
Boiling Point	498 °F (259 °C) at 760 mmHg[3][9]
	109-111 °C at 4.00 Torr (0.533 kPa)[4][10]
Density	1.09 g/cm ³ at 68 °F (20 °C)[3][9]
	1.079 g/mL at 20°C[7]
Solubility in Water	Less than 1 mg/mL at 72 °F (22 °C)[3][9]
Vapor Density	5.7 (air = 1)[3][4]
Flash Point	200 °F (93.3 °C)[3][9]
	113 °C (closed cup)[4]
LogP (Octanol-Water)	2.04[7][11]

Chemical Reactivity and Stability

O-Cresyl glycidyl ether's reactivity is primarily dictated by the presence of the epoxide (oxirane) ring.[7] This strained three-membered ring is susceptible to ring-opening reactions

with a variety of nucleophiles.

- Reactivity with Nucleophiles: It readily reacts with acids, strong bases, amines, and strong oxidants.[2][4] These reactions are fundamental to its role in epoxy resin curing, where it cross-links with curing agents.
- Peroxide Formation: The substance has the potential to form explosive peroxides, particularly when exposed to air.[4][12] It is recommended to check for peroxides before distillation and eliminate them if found.[4]
- Incompatibilities: It is incompatible with strong acids, bases, and oxidizing agents.[12] It may also attack some forms of plastics.[9][12]
- Storage: For safe storage, it should be kept in a cool, dark environment, separated from strong oxidants, strong bases, strong acids, and amines.[4][13]

Experimental Protocols

Synthesis of O-Cresyl Glycidyl Ether

A common method for synthesizing **O-Cresyl glycidyl ether** involves the reaction of o-cresol with epichlorohydrin.

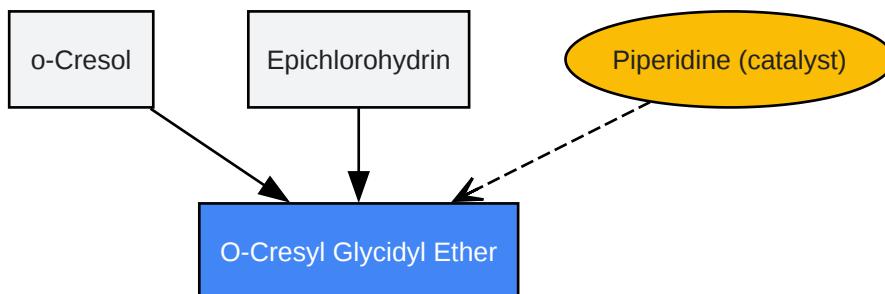
Materials:

- o-cresol (64.8 g, 0.6 mole)[14]
- Epichlorohydrin (330 g, 3.6 mole)[14]
- Piperidine (5 drops, as catalyst)[14]
- Methylene chloride (for extraction)

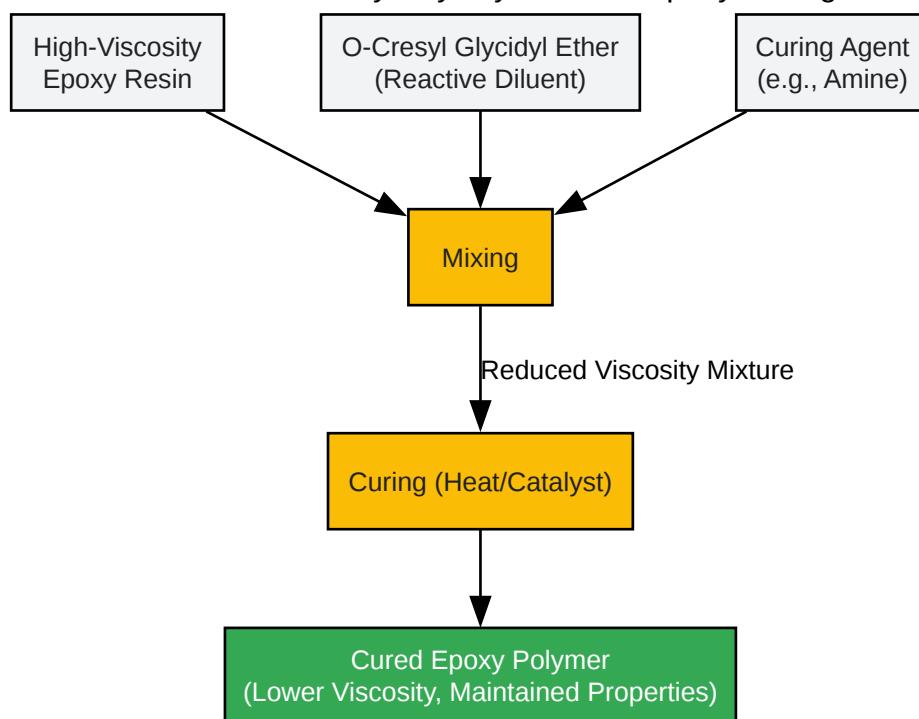
Procedure:

- A solution of o-cresol, epichlorohydrin, and piperidine is prepared.[14]
- The mixture is allowed to react.[14]

- Following the reaction, the product is isolated.[14]
- The crude product is extracted using methylene chloride.[14]
- Concentration of the methylene chloride extract yields the crude **O-Cresyl glycidyl ether** (approx. 95 g), which can be used for many applications without further purification.[14]


Note: This protocol is a general outline, and specific reaction conditions such as temperature and reaction time may need to be optimized for yield and purity.

Visualizations


Synthesis Pathway

The following diagram illustrates the chemical synthesis of **O-Cresyl glycidyl ether** from o-cresol and epichlorohydrin.

Synthesis of O-Cresyl Glycidyl Ether

Function of O-Cresyl Glycidyl Ether in Epoxy Curing

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. o-Cresyl glycidyl ether - Wikipedia [en.wikipedia.org]
- 2. Buy O-Cresyl glycidyl ether | 2210-79-9 [smolecule.com]
- 3. o-CRESYL GLYCIDYL ETHER | C10H12O2 | CID 16640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 0135 - o-CRESYL GLYCIDYL ETHER [inchem.org]
- 5. CAS 2210-79-9: o-Cresyl glycidyl ether | CymitQuimica [cymitquimica.com]
- 6. nbinno.com [nbinno.com]
- 7. O-Cresyl glycidyl ether | 2210-79-9 | Benchchem [benchchem.com]
- 8. scbt.com [scbt.com]
- 9. O-CRESYL GLYCIDYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. o-Cresyl glycidyl ether | SIELC Technologies [sielc.com]
- 12. Cresyl glycidyl ether CAS#: 26447-14-3 [m.chemicalbook.com]
- 13. echemi.com [echemi.com]
- 14. Synthesis routes of O-Cresyl glycidyl ether [benchchem.com]
- To cite this document: BenchChem. [physical and chemical characteristics of O-Cresyl glycidyl ether]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330400#physical-and-chemical-characteristics-of-o-cresyl-glycidyl-ether>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com